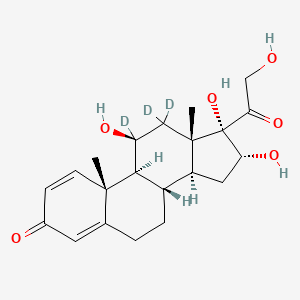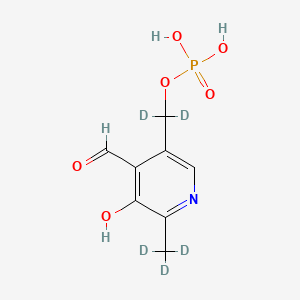
Pyridoxal-d5 5'-Phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridoxal-d5 5’-Phosphate is a deuterated form of pyridoxal 5’-phosphate, which is the active form of vitamin B6. This compound is essential for various biochemical processes, acting as a coenzyme in numerous enzymatic reactions. Pyridoxal-d5 5’-Phosphate is particularly valuable in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridoxal-d5 5’-Phosphate typically involves the deuteration of pyridoxal 5’-phosphate. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often include a controlled environment with specific temperature and pH levels to ensure the efficient incorporation of deuterium.
Industrial Production Methods: Industrial production of Pyridoxal-d5 5’-Phosphate involves large-scale synthesis using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the compound. The process includes the purification of the final product through techniques like crystallization and chromatography to remove any impurities and achieve the desired isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridoxal-d5 5’-Phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridoxic acid.
Reduction: It can be reduced to pyridoxamine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Pyridoxic acid.
Reduction: Pyridoxamine.
Substitution: Various substituted pyridoxal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridoxal-d5 5’-Phosphate is widely used in scientific research due to its role as a coenzyme in numerous enzymatic reactions. Its applications include:
Chemistry: Used in studies involving enzyme mechanisms and reaction kinetics.
Biology: Essential for studying metabolic pathways and enzyme functions.
Medicine: Investigated for its role in treating vitamin B6 deficiency-related disorders.
Industry: Used in the production of stable isotope-labeled compounds for research and diagnostic purposes.
Mécanisme D'action
Pyridoxal-d5 5’-Phosphate exerts its effects by acting as a coenzyme for various enzymes involved in amino acid metabolism. It forms a Schiff base with the amino group of the substrate, facilitating the transfer of functional groups. This mechanism is crucial for reactions such as transamination, decarboxylation, and racemization. The molecular targets include aminotransferases, decarboxylases, and racemases, which are involved in critical metabolic pathways.
Comparaison Avec Des Composés Similaires
- Pyridoxal 5’-Phosphate
- Pyridoxine 5’-Phosphate
- Pyridoxamine 5’-Phosphate
Comparison: Pyridoxal-d5 5’-Phosphate is unique due to its deuterium labeling, which provides advantages in tracking and analyzing metabolic processes. Unlike its non-deuterated counterparts, Pyridoxal-d5 5’-Phosphate offers enhanced stability and precision in research applications, making it a valuable tool in biochemical and medical studies.
Propriétés
Formule moléculaire |
C8H10NO6P |
|---|---|
Poids moléculaire |
252.17 g/mol |
Nom IUPAC |
[dideuterio-[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl] dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/i1D3,4D2 |
Clé InChI |
NGVDGCNFYWLIFO-SGEUAGPISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NC=C(C(=C1O)C=O)C([2H])([2H])OP(=O)(O)O |
SMILES canonique |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




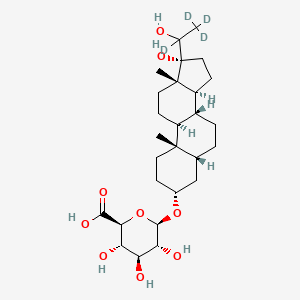
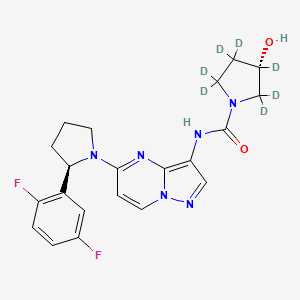
![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
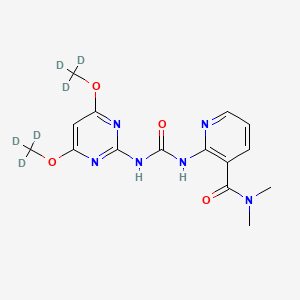
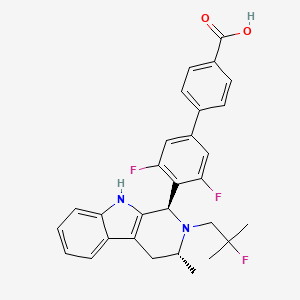

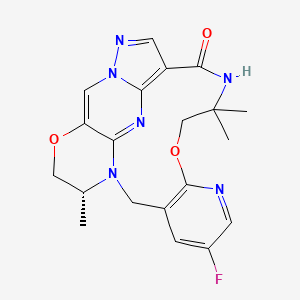
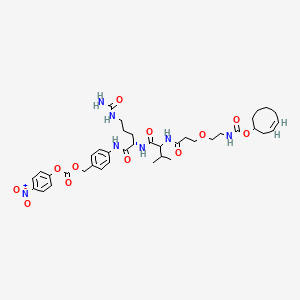
![disodium;2-[3-[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-2H-pyrrol-3-yl]propanoylamino]ethanesulfonate](/img/structure/B12424706.png)
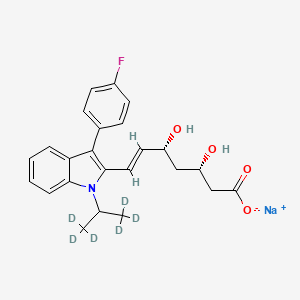
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
